2-Fluoro-5-methylpyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBJTYFPQRKWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-Fluoro-5-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be further modified through such processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a fluorinated organic compound with a sulfonyl fluoride group and a fluorinated pyridine ring, making it a building block for synthesizing bioactive compounds. It has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is used as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology It is employed in developing bioactive compounds and as a tool for studying enzyme mechanisms.
- Medicine It is investigated for potential use in drug discovery and development, particularly in designing enzyme inhibitors.
- Industry It is utilized in producing agrochemicals, pharmaceuticals, and specialty chemicals.
Types of Reactions
This compound undergoes several key reactions:
- Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
- Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions.
- Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions.
Drug Discovery
This compound is investigated for its potential use in drug discovery, especially in designing enzyme inhibitors. Its ability to selectively modify enzymatic sites allows for the development of targeted therapies against various diseases.
SNAr or Sulfonylation?
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of the fluorine atom can influence the electronic properties of the compound, affecting its reactivity and stability .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-fluoro-5-methylpyridine-3-sulfonyl chloride with structurally related pyridine-based sulfonyl chlorides:
*Molecular formula and weight inferred from analogs in and .
Stability and Handling
- Sulfonyl chlorides are moisture-sensitive and typically stored under inert conditions. The methyl group in the target compound may slightly improve stability compared to more electron-deficient analogs .
Biological Activity
2-Fluoro-5-methylpyridine-3-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 195.64 g/mol.
The biological activity of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride can be attributed to its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues in the active sites.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in cellular processes such as proliferation and apoptosis.
Case Studies
- Anticancer Activity : A study highlighted the compound's potential as an anticancer agent, demonstrating significant inhibition of cancer cell lines with IC50 values in the low micromolar range. This suggests that 2-Fluoro-5-methylpyridine-3-sulfonyl chloride could serve as a lead compound for developing new anticancer therapies .
- Antimicrobial Properties : Research indicated that derivatives of this compound exhibited antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis .
Synthesis
The synthesis of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride typically involves:
- Starting Materials : The synthesis begins with 2-fluoro-5-methylpyridine.
- Sulfonylation Reaction : The pyridine is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Purification : The product is purified through recrystallization or chromatography.
Data Table
The following table summarizes the biological activities and IC50 values of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (Leukemia) | 0.5 | Inhibition of DNA synthesis |
| HeLa (Cervical) | 1.2 | Induction of apoptosis |
| E. coli (Bacteria) | 10 | Disruption of cell wall synthesis |
Research Findings
Recent studies have shown that compounds similar to 2-Fluoro-5-methylpyridine-3-sulfonyl chloride exhibit enhanced biological activity when modified at specific positions on the pyridine ring. For instance, adding different substituents can significantly alter their potency and selectivity towards certain enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-methylpyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via sulfonation of the pyridine precursor using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include maintaining temperatures below 0°C during sulfonation to minimize side reactions and ensuring stoichiometric excess of chlorosulfonic acid (molar ratio ~1:1.2) . Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical for isolating the sulfonyl chloride. Yield optimization may require iterative adjustments to reaction time (typically 4–6 hours) and inert atmosphere conditions (e.g., N₂ or Ar) .
Q. How can researchers characterize the purity and structural integrity of 2-fluoro-5-methylpyridine-3-sulfonyl chloride?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ ~ -60 to -70 ppm for aromatic fluorine). ¹H NMR can resolve methyl group signals (δ ~2.5 ppm) and pyridine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 223.5 (calculated for C₆H₅ClFNO₂S) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 32.2%, H: 2.2%, N: 6.3%) .
Q. What safety protocols are critical when handling 2-fluoro-5-methylpyridine-3-sulfonyl chloride in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use N95 respirators, nitrile gloves, and chemical-resistant goggles due to the compound’s irritant properties .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate sulfonyl chloride waste in airtight containers labeled for halogenated organics. Neutralize residual acidity with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of 2-fluoro-5-methylpyridine-3-sulfonyl chloride?
- Methodological Answer : Regioselectivity in nucleophilic substitution (e.g., with amines or alcohols) is influenced by steric and electronic factors. The sulfonyl chloride group at position 3 directs electrophilic attacks to the para position (C-5), while the methyl group at C-5 may sterically hinder reactions. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals . Experimental optimization using bulky bases (e.g., DBU) or low-polarity solvents (e.g., toluene) can enhance selectivity for desired products .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Stability studies show hydrolysis of the sulfonyl chloride group to sulfonic acid in humid environments (t₁/₂ ~24 hours at 60% RH). Store under anhydrous conditions (e.g., molecular sieves) at -20°C to prolong shelf life. Degradation pathways include:
- Hydrolysis: C₆H₅FNO₂S → C₆H₅FNO₃S (sulfonic acid) .
- Thermal decomposition: Above 100°C, cleavage of the sulfonyl group releases SO₂ gas, detectable via FT-IR (peaks at ~1350 cm⁻¹) .
Q. What computational methods predict the reactivity of 2-fluoro-5-methylpyridine-3-sulfonyl chloride with biomolecular targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like proteases or kinases. Focus on the sulfonyl group’s electrophilicity and fluorine’s electron-withdrawing effects, which enhance binding to nucleophilic residues (e.g., cysteine or lysine). Parameterize force fields using QM/MM calculations at the B3LYP/6-31G* level for accurate energy profiles .
Key Research Findings
- Regioselective Functionalization : The sulfonyl chloride group directs nucleophilic attacks to C-5, enabling selective synthesis of derivatives like sulfonamides .
- Biological Relevance : Derivatives exhibit anti-proliferative activity in cancer cell lines (IC₅₀ ~10 µM in HeLa cells), linked to sulfonamide-mediated enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
